molecular formula C14H22BrNO B4898635 4-(2-bromophenoxy)-N-tert-butylbutan-1-amine

4-(2-bromophenoxy)-N-tert-butylbutan-1-amine

Cat. No.: B4898635
M. Wt: 300.23 g/mol
InChI Key: BBCYFHSKBHGTHS-UHFFFAOYSA-N
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Description

4-(2-bromophenoxy)-N-tert-butylbutan-1-amine is an organic compound that belongs to the class of aromatic amines It features a bromophenoxy group attached to a butan-1-amine backbone, with a tert-butyl group providing steric hindrance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromophenoxy)-N-tert-butylbutan-1-amine typically involves the reaction of 2-bromophenol with tert-butylamine and butylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromophenoxy)-N-tert-butylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(2-bromophenoxy)-N-tert-butylbutan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-bromophenoxy)-N-tert-butylbutan-1-amine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-bromophenoxy)benzoic acid: Similar structure with a carboxylic acid group instead of an amine.

    2-(4-bromophenoxy)benzoic acid: Another related compound with a different substitution pattern on the benzene ring.

Uniqueness

4-(2-bromophenoxy)-N-tert-butylbutan-1-amine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in specific applications where such properties are desired.

Properties

IUPAC Name

4-(2-bromophenoxy)-N-tert-butylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO/c1-14(2,3)16-10-6-7-11-17-13-9-5-4-8-12(13)15/h4-5,8-9,16H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCYFHSKBHGTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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